(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
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Overview
Description
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxypropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution with tert-Butyl and Hydroxypropan-2-yl Groups: The tert-butyl and hydroxypropan-2-yl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Catalyst Selection: Use of efficient catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and hydroxypropan-2-yl groups, making it less sterically hindered.
(3-(tert-Butyl)phenyl)boronic Acid: Similar structure but without the hydroxypropan-2-yl group.
(5-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: Similar structure but without the tert-butyl group.
Uniqueness
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both tert-butyl and hydroxypropan-2-yl groups, which provide steric hindrance and additional functionalization options. This makes it a valuable compound in organic synthesis and drug design, offering unique reactivity and binding properties compared to its analogs.
Properties
Molecular Formula |
C13H21BO3 |
---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
[3-tert-butyl-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BO3/c1-12(2,3)9-6-10(13(4,5)15)8-11(7-9)14(16)17/h6-8,15-17H,1-5H3 |
InChI Key |
ZTFZSXRVDRFZIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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